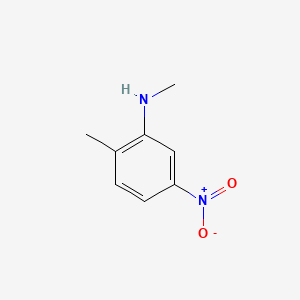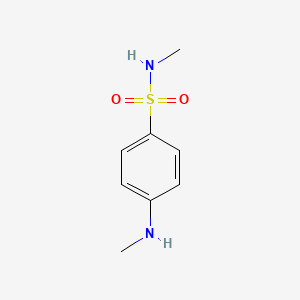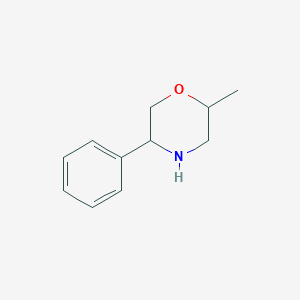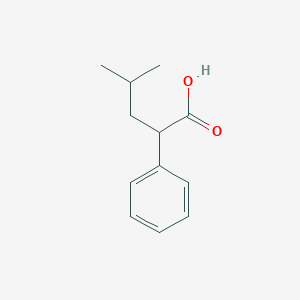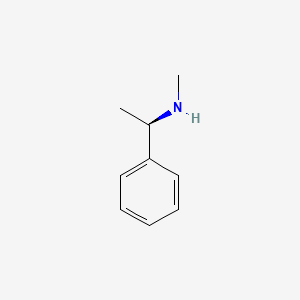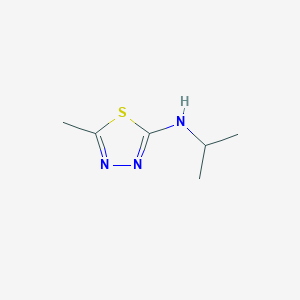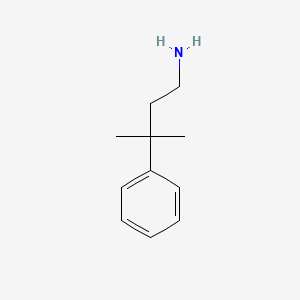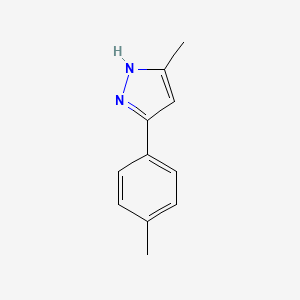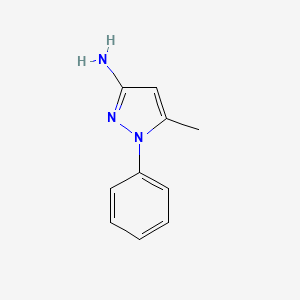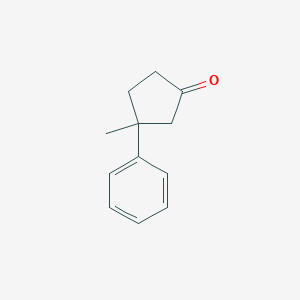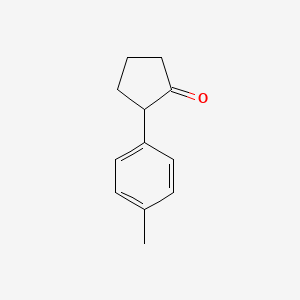![molecular formula C15H20N2O3 B3022960 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione CAS No. 68524-21-0](/img/structure/B3022960.png)
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione
Overview
Description
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is a chemical compound with the CAS Number 68524-21-0 . It has a molecular weight of 276.34 . The IUPAC name for this compound is 5-[4-(isopentyloxy)phenyl]-5-methyl-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is 1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The melting point of 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is 110-111 degrees Celsius .Scientific Research Applications
Tankyrase Inhibition in Cancer Research
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione: has been investigated as a potential inhibitor of tankyrase enzymes (TNKS-1 and TNKS-2). These enzymes play crucial roles in cellular processes, making them attractive targets for cancer therapy . By inhibiting tankyrase activity, this compound may interfere with processes such as telomere maintenance and Wnt/β-catenin signaling, both of which are relevant in cancer progression.
Anti-Inflammatory Properties
Research suggests that this compound exhibits anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Further studies are needed to elucidate its precise mechanisms .
Antioxidant Activity
Due to its chemical structure, 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione could act as an antioxidant. Antioxidants help protect cells from oxidative stress and may contribute to overall health. Investigating its antioxidant potential could lead to novel therapeutic applications .
Neuroprotective Effects
Some studies have explored the neuroprotective properties of similar imidazolidinedione derivatives. Given its structural similarity, this compound might offer neuroprotection against oxidative damage, neuroinflammation, or neurodegenerative diseases. However, more research is needed to confirm these effects .
Antiviral Activity
Imidazolidinedione derivatives have shown promise as antiviral agents. Researchers have investigated their potential against viruses such as HIV and herpes simplex virus (HSV). While specific data on this compound are limited, it could be an interesting avenue for further exploration .
Metabolic Disorders and Insulin Sensitivity
Considering its unique structure, 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione might influence metabolic pathways. Investigating its impact on insulin sensitivity, glucose metabolism, or lipid homeostasis could reveal valuable insights for managing metabolic disorders .
Mechanism of Action
Mode of Action
It’s worth noting that the compound is a derivative of hydantoin , which may suggest similar modes of action. Hydantoins are known to exhibit various biological activities, including anticonvulsant effects, by modulating the activity of ion channels in the nervous system.
Biochemical Pathways
Related compounds have been reported to be involved in various oncogenic pathways, such as telomeric sustentation, the hippo-signaling pathway, supervision of cell division, the uptake of glucose, and the wnt/β-catenin pathway .
Future Directions
The future directions of research on 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione could potentially involve its use in proteomics research . Additionally, similar compounds have been studied for their roles in cellular processes, which could make them suitable targets, especially in cancer .
properties
IUPAC Name |
5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJWTRKDHNKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione | |
CAS RN |
68524-21-0 | |
| Record name | Hydantoin, 5-(p-isopentoxyphenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




